molecular formula C12H11ClN2O2 B15338196 Ethyl 5-Chloroquinazoline-4-acetate

Ethyl 5-Chloroquinazoline-4-acetate

Cat. No.: B15338196
M. Wt: 250.68 g/mol
InChI Key: HTUVXQBMHDPIIR-UHFFFAOYSA-N
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Description

Ethyl 5-Chloroquinazoline-4-acetate is a chemical compound belonging to the quinazoline derivatives family

Synthetic Routes and Reaction Conditions:

  • Aza-reaction: This method involves the formation of quinazoline derivatives through the reaction of o-aminobenzonitriles with carboxylic acids or their derivatives.

  • Microwave-assisted reaction: This technique uses microwave radiation to accelerate the synthesis process, providing a more efficient and rapid route to quinazoline derivatives.

  • Metal-mediated reaction: Transition metals such as palladium and copper are used as catalysts to facilitate the formation of quinazoline derivatives.

  • Ultrasound-promoted reaction: Ultrasonic waves are employed to enhance the reaction rates and yields of quinazoline derivatives.

  • Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to transfer reactants between different phases, promoting the formation of quinazoline derivatives.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Formation of quinazoline-4-carboxylic acid derivatives.

  • Reduction: Formation of reduced quinazoline derivatives.

  • Substitution: Formation of substituted quinazoline derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-Chloroquinazoline-4-acetate has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 5-Chloroquinazoline-4-acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 5-Chloroquinazoline-4-acetate is compared with other quinazoline derivatives, highlighting its uniqueness:

  • Similar Compounds: Other quinazoline derivatives, such as Ethyl 4-chloroquinazoline-3-carboxylate and Ethyl 6-chloroquinazoline-2-carboxylate.

  • Uniqueness: this compound may exhibit distinct biological activities and chemical properties compared to its analogs, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 2-(5-chloroquinazolin-4-yl)acetate

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-11(16)6-10-12-8(13)4-3-5-9(12)14-7-15-10/h3-5,7H,2,6H2,1H3

InChI Key

HTUVXQBMHDPIIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=NC2=C1C(=CC=C2)Cl

Origin of Product

United States

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